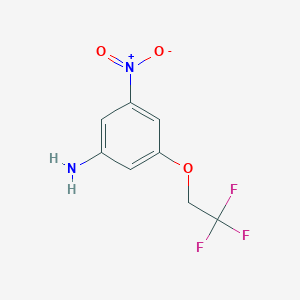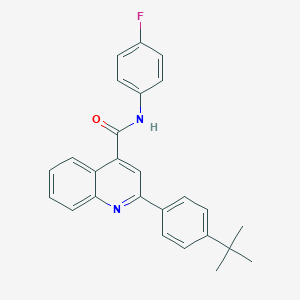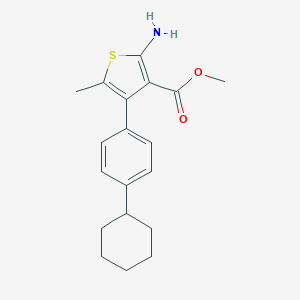
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Vue d'ensemble
Description
“3-Nitro-5-(2,2,2-trifluoroethoxy)aniline” is a research chemical with the CAS number 329782-05-0 . It has a molecular weight of 236.15 and a molecular formula of C8H7F3N2O3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nitro group and a trifluoroethoxy group attached to an aniline base . The canonical SMILES representation isC1=C(C=C(C=C1N+[O-])OCC(F)(F)F)N . Physical And Chemical Properties Analysis
“this compound” has a boiling point of 345.8±42.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm^3 . It has a topological polar surface area of 81.1, and a XLogP3 value of 2.2, indicating its lipophilicity .Applications De Recherche Scientifique
Catalytic Applications
Chemoselective Hydrogenation of Functionalized Nitroarenes
FeOx-supported platinum catalysts are highly effective for hydrogenating substituted nitroarenes to anilines. This process is crucial in manufacturing agrochemicals, pharmaceuticals, and dyes. The catalysts demonstrate high activity and selectivity, which is attributed to positively charged platinum centers and the absence of Pt-Pt metallic bonding (Wei et al., 2014).
Organocatalytic Oxidation of Substituted Anilines
An environmentally friendly approach for the selective oxidation of substituted anilines uses 2,2,2-trifluoroacetophenone-mediated oxidation. This process is scalable and can handle various substitution patterns and functional groups, leading to high-yield products (Voutyritsa et al., 2017).
Synthesis and Chemical Reactions
- Direct Amination and Synthesis of Complex Molecules: The direct amination of nitro(pentafluorosulfanyl)benzenes provides a pathway to synthesize complex molecules like benzimidazoles, quinoxalines, and benzotriazoles. This process involves reduction and subsequent synthetic steps, demonstrating versatility in organic synthesis (Pastýříková et al., 2012).
Spectroscopic Investigation
- Vibrational and Electronic Properties Analysis: Studies on compounds like 4-nitro-3-(trifluoromethyl)aniline using Fourier transform infrared (FT-IR) and Raman spectra shed light on the vibrational, structural, thermodynamic, and electronic properties. Such investigations are crucial for understanding the molecular and electronic properties of nitroaniline derivatives (Saravanan et al., 2014).
Photocatalytic Reduction
- Development of Photocatalysts: Research into polyoxometalate-based metal-organic frameworks for the reduction of nitroarenes to anilines under mild conditions. These frameworks utilize sequential proton-coupled electron transfers, demonstrating the potential for "green" catalytic processes (Si et al., 2022).
Propriétés
IUPAC Name |
3-nitro-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUCMLQGPSJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444051.png)
![3-bromo-5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444052.png)
![2,3-dihydro-1H-indol-1-yl[2-(4-propoxyphenyl)-4-quinolyl]methanone](/img/structure/B444053.png)

![ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444055.png)
![ethyl 2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444056.png)

![N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444059.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-isopropylphenyl)-4-quinolyl]methanone](/img/structure/B444060.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444065.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444068.png)
![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444070.png)
![5-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B444071.png)
